molecular formula C10H10BrN B6274413 4-bromo-1-ethyl-1H-indole CAS No. 1194375-88-6

4-bromo-1-ethyl-1H-indole

Cat. No.: B6274413
CAS No.: 1194375-88-6
M. Wt: 224.1
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Description

4-Bromo-1-ethyl-1H-indole is a derivative of indole, an aromatic heterocyclic organic compound. The addition of a bromine atom and an ethyl group to the indole structure enhances its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethylindole. One common method is the Bartoli indole synthesis, which involves the reaction of 1-bromo-4-ethyl-2-nitrobenzene with a Grignard reagent (CH₂CHMgBr) in tetrahydrofuran (THF) to yield the desired bromo-indole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions

Major Products Formed

The major products formed from these reactions include various substituted indoles, biaryl compounds, and oxidized or reduced derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-ethyl-1H-indole is unique due to the presence of both the bromine atom and the ethyl group, which enhance its chemical reactivity and biological activity.

Properties

CAS No.

1194375-88-6

Molecular Formula

C10H10BrN

Molecular Weight

224.1

Purity

0

Origin of Product

United States

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